Sodium gallate

Description

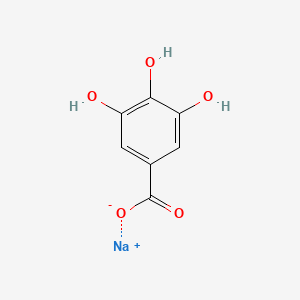

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHLWVUAICIIPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883790 | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2053-21-6 | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002053216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium gallate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Sodium Gallate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physicochemical properties, synthesis, analysis, and biological activities of sodium gallate. The information is intended to serve as a comprehensive technical resource for professionals in research, science, and drug development.

Chemical and Physical Properties

This compound (CAS No: 2053-21-6) is the organic sodium salt of gallic acid.[1][2][3][4] It is formed by the replacement of the acidic proton of the carboxyl group on gallic acid with a sodium ion.[4][5][6][7] Structurally, it features a benzene ring substituted with three hydroxyl (-OH) groups at the 3, 4, and 5 positions and a sodium carboxylate group.[1][5] This arrangement of multiple hydroxyl groups is fundamental to its notable antioxidant activity.[1][5]

Chemical Identification

Quantitative identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | sodium;3,4,5-trihydroxybenzoate[1][3][7] |

| CAS Number | 2053-21-6[1][2][3] |

| Molecular Formula | C₇H₅NaO₅[1][3][5][8] |

| Molecular Weight | 192.1 g/mol [1][2][3][5][8] |

| InChI | InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1[1][3][5] |

| InChI Key | FZHLWVUAICIIPW-UHFFFAOYSA-M[1][2][3][8] |

| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+][1][3][5][8] |

Physical Characteristics

The primary physical properties of this compound are presented below. It is a white crystalline powder known for its high solubility in water.[1][2][3][9] While its melting point is not extensively documented, it is known to have specific melting characteristics that can be used as a basic identity test.[1][3]

| Property | Value |

| Appearance | White crystalline powder[1][2][3][9] |

| Solubility | Highly soluble in water; insoluble in diethyl ether[1][2][3][9][10] |

| Melting Point | Not extensively documented; used as an identity test[1][3] |

| Boiling Point | 501.1°C at 760 mmHg[11] |

| Flash Point | 271°C[11] |

Spectroscopic Data

Spectroscopic methods are crucial for the structural confirmation and quality control of this compound.

| Technique | Key Findings |

| UV-Visible | Exhibits a characteristic maximum absorption (λmax) at 295 nm, which can be used for quantitative analysis.[1] |

| FT-IR | The spectrum shows characteristic peaks corresponding to its functional groups: hydroxyl (-OH), carboxylate (COO⁻), and the aromatic ring system.[1][2] |

| NMR Spectroscopy | ¹H and ¹³C NMR provide definitive structural confirmation and can be used to identify impurities at levels as low as 0.01%.[1] |

Experimental Protocols

Synthesis and Purification

This compound can be synthesized through several methods, most commonly via the neutralization of gallic acid.[1][2]

This method is preferred for laboratory-scale synthesis as sodium bicarbonate (NaHCO₃) is a mild base that selectively neutralizes the more acidic carboxylic acid group without deprotonating the phenolic hydroxyl groups.[10]

Protocol:

-

A solution or suspension of gallic acid is prepared in water.[10]

-

Solid or saturated aqueous sodium bicarbonate is added gradually to the gallic acid suspension under vigorous stirring. A slight excess of gallic acid is recommended (e.g., a molar ratio of 1.0:0.9 gallic acid to NaHCO₃) to ensure complete reaction of the base.[10]

-

The reaction produces the sodium salt of gallic acid, which is soluble in water.[10]

-

The water is removed by evaporation under reduced pressure to yield a solid crude product containing this compound and a small amount of unreacted gallic acid.[10]

-

The crude product is dried under a vacuum.[10]

Purification is essential to remove unreacted starting materials and byproducts.

Protocol for Solvent Washing:

-

The crude, dried this compound is washed repeatedly with anhydrous diethyl ether.[10]

-

Unreacted gallic acid is soluble in diethyl ether and is washed away, while this compound, being an insoluble salt in this solvent, remains as a solid.[10]

-

The purified solid is collected by filtration and dried under a vacuum to yield pure this compound.[10]

Protocol for Recrystallization:

-

The crude product is dissolved in a minimum amount of hot water.[1]

-

The solution is subjected to controlled cooling, which reduces the solubility of this compound, causing it to crystallize.[1]

-

The purified crystals are collected by filtration, washed with a small amount of cold water, and dried. This process can achieve purity levels of 96-98%, which can be improved with subsequent recrystallization cycles.[1]

Analytical Quality Control

A suite of analytical techniques is used to verify the identity, purity, and concentration of this compound.

Protocol for Concentration Determination by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations.[1]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax = 295 nm) using a spectrophotometer.[1]

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the unknown sample solution at 295 nm.

-

Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve. This technique offers a rapid and cost-effective method for routine quality control with a detection limit of 1.0 μg/mL.[1]

Other Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): Considered the gold standard for purity analysis, providing high sensitivity with detection limits around 0.1 μg/mL.[1]

-

Thin-Layer Chromatography (TLC): Offers a rapid method for screening impurities.[1]

-

Melting Point Determination: Serves as a simple and quick identity verification test.[1]

Biological Activity and Mechanism of Action

This compound has garnered significant interest for its diverse biological activities, which are primarily linked to its antioxidant and anti-inflammatory properties.[1]

-

Antioxidant Activity: The three phenolic hydroxyl groups on the benzene ring enable this compound to effectively scavenge free radicals and mitigate oxidative damage.[1][3][5]

-

Anti-inflammatory Activity: Research indicates that this compound can inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][2][3][5] By inhibiting these enzymes, it can block the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Anticancer Activity: Some studies suggest that this compound may induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an antineoplastic agent.[1][5][7]

The anti-inflammatory mechanism involves the modulation of the arachidonic acid cascade. When cellular damage occurs, arachidonic acid is released from the cell membrane and is metabolized by COX and LOX enzymes to produce pro-inflammatory eicosanoids. This compound intervenes by inhibiting these enzymes.

References

- 1. Buy this compound | 2053-21-6 [smolecule.com]

- 2. This compound | 2053-21-6 | Benchchem [benchchem.com]

- 3. Buy this compound (EVT-397464) | 2053-21-6 [evitachem.com]

- 4. This compound | 2053-21-6 [chemicalbook.com]

- 5. This compound (2053-21-6) for sale [vulcanchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | C7H5NaO5 | CID 23674757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Functional Groups of Sodium Gallate

This technical guide provides a comprehensive overview of the molecular structure, functional groups, and physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis and visual representations of its structure and relevant biological pathways to support research and development activities.

Molecular Structure and Functional Groups

This compound (sodium 3,4,5-trihydroxybenzoate) is an organic sodium salt formed by the replacement of the acidic proton of the carboxyl group of gallic acid with a sodium ion.[1][2][3] The core of its structure is a benzene ring, which is substituted with key functional groups that dictate its chemical and biological properties.

The primary functional groups are:

-

Three Phenolic Hydroxyl (-OH) Groups: These are located at the 3, 4, and 5 positions of the benzene ring.[1][2] This vicinal trihydroxyphenyl moiety is crucial for the compound's potent antioxidant activity, as the hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals.[1][2]

-

A Sodium Carboxylate (-COO⁻Na⁺) Group: This group is attached directly to the benzene ring and is formed from the neutralization of the carboxylic acid group of gallic acid.[1][2] The ionic nature of the sodium carboxylate group confers high water solubility to the molecule.[1][2][4]

The specific arrangement of these groups—the three adjacent hydroxyl groups and the carboxylate—is fundamental to its role as an antioxidant, anti-inflammatory, and potential antineoplastic agent.[1][5]

Physicochemical and Identification Data

The key properties and identifiers for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₅NaO₅ | [1][2][5] |

| Molecular Weight | 192.10 g/mol | [1][2] |

| IUPAC Name | sodium;3,4,5-trihydroxybenzoate | [2][5][6] |

| CAS Number | 2053-21-6 | [1][2][5] |

| Appearance | White crystalline powder | [1][2] |

| Solubility | Highly soluble in water | [1][2][4] |

| SMILES String | C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+] | [1][2][7] |

| InChI | InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1 | [1][2][5] |

| InChIKey | FZHLWVUAICIIPW-UHFFFAOYSA-M | [2][5][6] |

| Crystal System | Orthorhombic | [5] |

Experimental Protocols

Synthesis of this compound from Gallic Acid

The most common and direct method for synthesizing this compound is through the acid-base neutralization of gallic acid.[1][6] This method selectively targets the more acidic carboxylic acid group over the phenolic hydroxyl groups.

3.1.1. Materials

-

Gallic acid (C₇H₆O₅)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Deionized water

-

Anhydrous diethyl ether

-

Stirring apparatus, filtration equipment (Buchner funnel), evaporator

3.1.2. Detailed Methodology using Sodium Bicarbonate

Using a milder base like sodium bicarbonate is often preferred to prevent the deprotonation of the phenolic hydroxyl groups.[8]

-

Preparation: Create a suspension or solution of gallic acid in deionized water. Gallic acid has limited water solubility (approx. 1.5 g/100 mL at low temperatures), so gentle heating (20-50°C) can be applied to aid dissolution.[6][8]

-

Neutralization: Add solid or a saturated solution of sodium bicarbonate to the gallic acid solution under vigorous stirring. A slight excess of gallic acid (e.g., a 1.0:0.9 molar ratio of gallic acid to NaHCO₃) is recommended to ensure all the base reacts.[8] The reaction proceeds as follows: C₇H₆O₅ + NaHCO₃ → C₇H₅NaO₅ + H₂O + CO₂

-

Isolation: Once the reaction (indicated by the cessation of CO₂ effervescence) is complete, evaporate the water completely under reduced pressure to obtain the solid this compound crude product.[8]

-

Purification: The primary impurity is typically unreacted gallic acid.[6] Wash the solid residue repeatedly with anhydrous diethyl ether. Gallic acid is soluble in ether, while the this compound salt is completely insoluble.[8]

-

Drying: Collect the purified this compound via filtration and dry it under a vacuum to remove any residual solvent.[8]

Alternative Sourcing and Synthesis Methods

-

Extraction from Natural Sources: On an industrial scale, gallic acid is often extracted from tannin-rich plant materials like Tara pods or Chinese gallnuts, followed by the same neutralization process.[2]

-

Microbial Synthesis: Co-culture systems of Escherichia coli have been developed for the green biosynthesis of gallic acid from glucose, which can then be converted to this compound.[2]

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, primarily attributed to its gallate structure.[1] It is recognized as an antioxidant, anti-inflammatory, and an inducer of apoptosis.[1][2][5] Its mechanisms of action often involve the modulation of key cellular signaling pathways. While much of the detailed pathway research has been conducted on related compounds like epigallocatechin gallate (EGCG), the gallate moiety is the active component.[9][10][11]

Key biological activities include:

-

Antioxidant Action: The compound effectively scavenges free radicals by donating hydrogen atoms from its multiple hydroxyl groups.[1][5]

-

Enzyme Inhibition: this compound is an inhibitor of cyclooxygenase-2 (COX-2) and arachidonate 15-lipoxygenase, enzymes central to inflammatory pathways.[1][5] This inhibition reduces the synthesis of pro-inflammatory mediators like prostaglandins.[5]

-

Modulation of Cancer Signaling Pathways: The gallate structure has been shown to influence critical signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation, such as the MAPK and NF-κB pathways.[9][10][11]

References

- 1. This compound (2053-21-6) for sale [vulcanchem.com]

- 2. Buy this compound | 2053-21-6 [smolecule.com]

- 3. Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | C7H5NaO5 | CID 23674757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Buy this compound (EVT-397464) | 2053-21-6 [evitachem.com]

- 6. This compound | 2053-21-6 | Benchchem [benchchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer | Semantic Scholar [semanticscholar.org]

- 10. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sourcing and Extraction of Gallic Acid for Sodium Gallate Synthesis

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found extensively in the plant kingdom.[1][2][3] It serves as a vital precursor for the synthesis of various commercially important compounds, including the antioxidant propyl gallate, the antimicrobial drug trimethoprim, and numerous dyes.[4][5][6] One of its key derivatives is sodium gallate, the organic sodium salt of gallic acid, which is valued for its high water solubility and biological activities, including antioxidant, anti-inflammatory, and antineoplastic properties.[7][8][9] This technical guide provides an in-depth overview of the primary natural sources of gallic acid, detailed methodologies for its industrial and laboratory-scale extraction and purification, and a clear protocol for its subsequent conversion to this compound.

Natural Sources of Gallic Acid

Gallic acid exists in plants in both its free form and, more commonly, as a constituent of hydrolyzable tannins, particularly gallotannins.[2][10][11] Gallotannins are complex polymers composed of multiple gallic acid molecules esterified to a central glucose core.[6] The industrial production of gallic acid, therefore, relies on plant materials with a high concentration of these tannins.

Key commercial sources include:

-

Gallnuts (Oak Galls) : These abnormal growths on oak twigs, produced by insects like the gall wasp (Cynips tinctoria), are a historically significant and rich source of gallotannins.[3][12] Chinese and Aleppo galls are particularly valued.[12]

-

Tara Pods (Caesalpinia spinosa) : The fruit pods of this Peruvian tree are a major industrial source, containing 40-60% gallotannic acid.[12] They are processed to produce tara powder, which is then used for extraction.[13]

-

Sumac (Rhus spp.) : Various species of sumac are known to contain significant quantities of gallic acid and its derivatives.[3]

-

Witch Hazel (Hamamelis virginiana) : The bark and leaves of witch hazel are also recognized sources.[2][3]

While many common fruits and beverages contain gallic acid, their concentrations are generally too low for viable commercial extraction, though they are significant from a dietary perspective.[1][3][14]

Table 1: Gallic Acid Content and Potential in Various Natural Sources

| Natural Source | Plant Part | Typical Form | Gallic Acid Potential/Content | Reference(s) |

| Tara | Pods (Caesalpinia spinosa) | Gallotannins | Up to 53% gallic acid in extracts after hydrolysis. | [12][15] |

| Gallnuts | Galls (Quercus infectoria, Rhus semialata) | Gallotannins | High concentration; a primary commercial source. | [3][12][16] |

| Bearberry | Leaves (Arctostaphylos uva-ursi) | Tannins, Esters | 116–309 mg/g liberated from tannin fraction. | [11] |

| Green Tea | Leaves (Camellia sinensis) | Catechin Esters (EGCG) | 55–155 mg/g liberated by tannase. | [11] |

| Mango | Peels (Mangifera indica) | Free and Bound Forms | A notable source from agro-industrial waste. | [17] |

| Carob | Fruit (Ceratonia siliqua) | Free and Bound Forms | 24–165 mg per 100 g. | [3] |

Extraction and Production of Gallic Acid

The liberation of gallic acid from its natural tannin precursors is primarily achieved through hydrolysis, which breaks the ester bonds of the gallotannin polymer. Industrial processes favor acid hydrolysis for its speed, while enzymatic hydrolysis presents a more environmentally benign alternative.[4][18]

Experimental Protocol: Acid Hydrolysis of Tara Pods/Gallnuts

This method is widely used for large-scale industrial production due to its efficiency and high yield.[13][19]

Objective: To produce high-purity gallic acid via direct acid hydrolysis of a tannin-rich raw material.

Materials & Equipment:

-

Tara powder or pulverized gallnuts

-

Sulfuric acid (H₂SO₄) or other mineral acid

-

Activated carbon

-

Reducing agent (e.g., sodium bisulfite)

-

High-pressure reactor with heating and stirring capabilities

-

Filtration apparatus (e.g., filter press)

-

Crystallization vessel with cooling system

-

Drying oven

Methodology:

-

Pre-treatment: The raw material (e.g., Tara powder) is mixed with the acid solution (e.g., sulfuric acid) in a weight ratio of approximately 1:3 to 1:2 (powder to solvent).[13]

-

Extraction-Hydrolysis: The mixture is heated in a sealed reactor to a temperature between 80°C and 110°C (some processes may go up to 128°C) for a period of 30 minutes to 4 hours.[13][19] This single step performs both the extraction of tannins and their hydrolysis into gallic acid and glucose.[13] An inert atmosphere is maintained to prevent oxidation.[13]

-

Filtration: After hydrolysis, the resulting suspension is filtered while hot to remove the solid plant residue. The residue can be washed with hot water to recover additional gallic acid, with the wash water being recycled.[13]

-

Crystallization: The hot, filtered solution containing gallic acid is cooled to between 4°C and 10°C to induce the crystallization of crude gallic acid.[13]

-

Purification: The crude crystals are re-dissolved in hot water. A decolorizing agent (activated carbon) and a reducing agent are added, and the solution is refluxed for approximately 30 minutes.[13]

-

Final Isolation: The solution is filtered again to remove the carbon and then cooled to re-crystallize the purified gallic acid. The crystals are filtered, washed with ice-cold water, and dried. This process can yield a product with a purity higher than 99%.[13]

Experimental Protocol: Enzymatic Hydrolysis (Bioconversion)

This "green" method utilizes the enzyme tannase (tannin acyl hydrolase) to specifically catalyze the hydrolysis of tannins. The enzyme is typically produced by microorganisms like Aspergillus niger or Enterobacter spp.[4][5][20]

Objective: To produce gallic acid from tannic acid using microbial tannase.

Materials & Equipment:

-

Tannin-rich substrate (e.g., tara powder, agricultural waste like pineapple peels).[18]

-

Tannase-producing microorganism (e.g., Aspergillus fischeri MTCC 150).[4]

-

Fermentation medium and appropriate nutrients.

-

Fermenter/bioreactor with controls for temperature, pH, and agitation.

-

Centrifuge.

-

Solvent for extraction (e.g., ethyl acetate).

-

Rotary vacuum evaporator.

Methodology:

-

Inoculum Preparation: A seed culture of the tannase-producing microorganism is grown for approximately 12-24 hours under optimal conditions (e.g., 35°C, 160 rpm).[20]

-

Fermentation/Biotransformation: The production medium, containing the tannin substrate, is inoculated with the seed culture. The fermentation is carried out under optimized conditions. For example, with A. fischeri, the bioconversion phase is optimal at 35°C and a pH of 3.3-3.5 with agitation at 250 rpm.[4] The tannic acid may be added in installments to avoid microbial toxicity.[4]

-

Harvesting: After the incubation period (e.g., 71 hours), the culture broth is harvested.[4] The biomass is separated from the supernatant by centrifugation or filtration.[20]

-

Extraction of Gallic Acid: The gallic acid present in the supernatant is extracted using an organic solvent. The fermented broth is heated to 60-70°C, and ethyl acetate is added in a separating funnel to partition the gallic acid into the organic phase.

-

Solvent Removal: The ethyl acetate phase is collected, and the solvent is removed using a rotary vacuum evaporator (e.g., at 70°C and 200 mbar) to yield crude gallic acid crystals.

-

Purification: The crude product can be further purified by recrystallization from hot water or by washing with a solvent like diethyl ether in which gallic acid has low solubility.

Synthesis of this compound

The synthesis of this compound from purified gallic acid is a straightforward acid-base neutralization reaction. The primary goal is the selective reaction of the carboxylic acid group without deprotonating the more weakly acidic phenolic hydroxyl groups.[8]

Experimental Protocol: this compound Synthesis

Objective: To synthesize this compound via neutralization of gallic acid.

Materials & Equipment:

-

High-purity gallic acid

-

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Reaction vessel with stirring

-

pH meter

-

Filtration apparatus

-

Vacuum oven

-

Anhydrous diethyl ether (for washing, optional)

Methodology:

-

Dissolution: Dissolve a known quantity of gallic acid in deionized water in the reaction vessel. Gentle heating (up to 50°C) may be required to fully dissolve the gallic acid, which is sparingly soluble at room temperature.[8]

-

Neutralization: Prepare a stoichiometric solution of the sodium base (NaOH or NaHCO₃). Slowly add the base solution to the gallic acid solution under constant stirring.[8][21] Using NaHCO₃ is often preferred as it is a weaker base and less likely to deprotonate the phenolic groups.[21] The reaction is: C₇H₆O₅ (Gallic Acid) + NaOH → C₇H₅NaO₅ (this compound) + H₂O[7][8]

-

Parameter Control: Monitor the pH throughout the addition of the base. The reaction temperature should be controlled, typically between room temperature and 50°C, to ensure the reaction goes to completion.[8]

-

Isolation: Once the reaction is complete, the this compound can be isolated. If the concentration is high enough, it may precipitate upon cooling. Alternatively, the water can be removed under reduced pressure to obtain the solid product.[21]

-

Purification and Drying: The resulting this compound crystals are collected by filtration. To remove any unreacted gallic acid, the crystals can be washed with a solvent in which this compound is insoluble, such as anhydrous diethyl ether.[21] The purified this compound is then dried under vacuum to remove residual water and solvent.

Visualizations

Figure 1: General workflow for the production of this compound from natural sources.

Figure 2: Chemical reaction for the synthesis of this compound from gallic acid.

Figure 3: Schematic of gallotannin hydrolysis to yield gallic acid and glucose.

References

- 1. foodstruct.com [foodstruct.com]

- 2. A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gallic acid - Wikipedia [en.wikipedia.org]

- 4. A new approach to microbial production of gallic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. dspace.ncl.res.in [dspace.ncl.res.in]

- 7. Buy this compound | 2053-21-6 [smolecule.com]

- 8. This compound | 2053-21-6 | Benchchem [benchchem.com]

- 9. Buy this compound (EVT-397464) | 2053-21-6 [evitachem.com]

- 10. herbs2000.com [herbs2000.com]

- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 12. Gallic acid | Antioxidant, Phenolic Compound, Plant Extracts | Britannica [britannica.com]

- 13. CA2215251C - Industrial preparation of high purity gallic acid - Google Patents [patents.google.com]

- 14. Gallic Acid: Benefits, Downsides, and Food Sources [healthline.com]

- 15. Analytical Studies on Tara Tannins [taninos.tripod.com]

- 16. lcms.cz [lcms.cz]

- 17. Optimization of gallic acid-enriched ultrasonic-assisted ... [degruyterbrill.com]

- 18. wjarr.com [wjarr.com]

- 19. CN105566102A - Process for directly producing gallic acid through acid hydrolysis of gallnuts - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sodium Gallate for Researchers and Drug Development Professionals

Introduction

Sodium gallate, the sodium salt of gallic acid, is a phenolic compound that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and key biological effects, with a focus on its antioxidant, anti-inflammatory, and apoptosis-inducing properties. Detailed experimental protocols and proposed signaling pathways are presented to support researchers and drug development professionals in their exploration of this promising compound.

Chemical Identification and Properties

This compound is an organic sodium salt formed by the replacement of the proton from the carboxyl group of gallic acid with a sodium ion.[1]

| Identifier | Value | Reference |

| CAS Number | 2053-21-6 | [2][3][4][5] |

| Chemical Formula | C₇H₅NaO₅ | [2][4][5] |

| Molecular Weight | 192.10 g/mol | [2][4][6] |

| IUPAC Name | Sodium 3,4,5-trihydroxybenzoate | [4] |

| Synonyms | Gallic acid sodium salt | [2] |

| Appearance | White crystalline powder | [4] |

| Solubility | Highly soluble in water | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for assessing its key biological activities.

Synthesis of this compound

The most common method for synthesizing this compound is through the neutralization of gallic acid with a sodium base.

Protocol: Neutralization of Gallic Acid with Sodium Hydroxide

-

Dissolution: Dissolve a known molar equivalent of gallic acid in distilled water. Gentle heating (up to 50°C) may be applied to aid dissolution.

-

Neutralization: Slowly add a stoichiometric amount of a sodium hydroxide (NaOH) solution to the gallic acid solution while stirring continuously.

-

pH Adjustment: Monitor the pH of the reaction mixture. The addition of NaOH should continue until a neutral pH (approximately 7.0) is achieved.

-

Crystallization: Allow the solution to cool to room temperature, and then further cool in an ice bath to promote the crystallization of this compound.

-

Isolation and Drying: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material. Dry the purified this compound crystals under vacuum.

Antioxidant Activity Assessment

The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in distilled water or methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Reaction Mixture: In a 96-well microplate, add 100 µL of each this compound dilution to separate wells. Add 100 µL of the DPPH solution to each well. For the control, add 100 µL of the solvent (distilled water or methanol) instead of the this compound solution.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be investigated by assessing its ability to inhibit cyclooxygenase (COX) enzymes.

Protocol: Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

-

Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric substrate, and a suitable buffer (e.g., Tris-HCl).

-

Preparation of this compound Solutions: Prepare a range of concentrations of this compound in a suitable solvent.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).

-

Inhibitor Incubation: Add the this compound solutions at various concentrations to the wells. Include a vehicle control (solvent only). Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

-

Color Development: Add the colorimetric substrate TMPD. The peroxidase activity of COX will oxidize TMPD, leading to a color change.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader.

-

Calculation of Inhibition: The percentage of COX inhibition is calculated by comparing the absorbance of the wells containing this compound to the control wells.

Apoptosis Induction Assessment

The ability of this compound to induce apoptosis can be determined in a suitable cell line, such as Jurkat T-lymphoma cells, using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Culture: Culture Jurkat cells in appropriate media and conditions.

-

Treatment: Seed the Jurkat cells in 6-well plates and treat them with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include an untreated control group.

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Annexin V-FITC negative, PI negative cells are viable.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Signaling Pathways

Based on studies of related gallate compounds, the following signaling pathways are proposed to be modulated by this compound, contributing to its anti-inflammatory and anticancer effects.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

- 1. globalsciencebooks.info [globalsciencebooks.info]

- 2. Gallates inhibit cytokine-induced nuclear translocation of NF-kappaB and expression of leukocyte adhesion molecules in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of (−)-Epigallocatechin Gallate on Activation of JAK/STAT Signaling Pathway by Staphylococcal Enterotoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Beyond the Antioxidant: A Technical Guide to the Diverse Biological Activities of Sodium Gallate

For Immediate Release

Shanghai, China – December 14, 2025 – While sodium gallate, the sodium salt of gallic acid, is widely recognized for its potent antioxidant properties, a growing body of scientific evidence reveals its significant engagement in a spectrum of other biological activities. This in-depth technical guide explores the anti-inflammatory, anticancer, antiviral, and antimicrobial effects of this compound and its closely related gallate derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways.

Anti-inflammatory Activity

This compound and its related compounds have demonstrated notable anti-inflammatory effects by modulating key inflammatory pathways. These compounds are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase, which are crucial mediators of inflammation.

A key mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Under inflammatory stimuli, NF-κB translocates to the nucleus, inducing the expression of pro-inflammatory genes. Gallates can prevent this translocation, thereby suppressing the inflammatory response.

Quantitative Data for Anti-inflammatory Activity of Gallates

| Compound | Assay | Target/Cell Line | IC50 / Effective Concentration | Reference |

| Epigallocatechin-3-gallate (EGCG) | COX-2 Inhibition | Caco-2 cells | Not specified, but significant reduction in PGE2 | [1] |

| Epigallocatechin-3-gallate (EGCG) | Pro-inflammatory cytokine release | Lipopolysaccharide-stimulated fibroblasts | 50 μM showed greater anti-inflammatory effect than 10 μM | [2] |

| Epigallocatechin-3-gallate (EGCG) | Cell Viability (Cytotoxicity) | Nanoscale particles | IC50 can be estimated as ~50 μg/mL | [2][3] |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Materials:

-

Ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound)

-

Reaction buffer (e.g., Tris-HCl)

-

Prostaglandin E2 (PGE2) ELISA kit

Procedure:

-

The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in the reaction buffer.

-

The enzymatic reaction is initiated by adding arachidonic acid.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, often by the addition of an acid.

-

The amount of PGE2 produced is quantified using a commercial ELISA kit.

-

The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to a control without the inhibitor.

-

IC50 values are determined by testing a range of compound concentrations.[4][5][6][7][8]

Signaling Pathway: NF-κB Inhibition

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Gallates have been shown to possess significant anticancer properties, including the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation and migration. These effects are often mediated through the modulation of various signaling pathways involved in cell survival and death.

Quantitative Data for Anticancer Activity of Gallates

| Compound | Cell Line | IC50 | Reference |

| Heptyl gallate | Breast (MCF-7) | 25.94 µg/mL | [9] |

| Octyl gallate | Breast (MCF-7) | 42.34 µg/mL | [9] |

| Isoamyl gallate | Breast (MCF-7) | 58.11 µg/mL | [9] |

| Gallic Acid | Breast (MCF-7) | 166.90 µg/mL | [9] |

| Epigallocatechin-3-gallate (EGCG) | Skin (A431) | 44 µM/L | [10] |

| Gallic Acid | Breast (MDA-MB-231) | 50 µM (effective dose) | [11] |

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well plates

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, the MTT solution is added to each well and incubated for a few hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

The medium is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[12][13][14]

Experimental Protocol: Apoptosis Assay (Annexin V Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.

Materials:

-

Treated and control cells

-

Annexin V conjugated to a fluorescent dye (e.g., FITC, PE)

-

A viability dye (e.g., Propidium Iodide, 7-AAD)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cells are harvested after treatment with the test compound.

-

The cells are washed and resuspended in the binding buffer.

-

Fluorescently labeled Annexin V and a viability dye are added to the cell suspension.

-

The cells are incubated in the dark to allow for binding.

-

The stained cells are analyzed by flow cytometry.

-

The results differentiate between viable cells (Annexin V and viability dye negative), early apoptotic cells (Annexin V positive, viability dye negative), and late apoptotic/necrotic cells (Annexin V and viability dye positive).[15][16][17][18]

Logical Workflow: Anticancer Effect Evaluation

Figure 2: Experimental workflow for evaluating the anticancer activity of this compound.

Antiviral Activity

Gallates have shown promise as antiviral agents against a range of DNA and RNA viruses. Their mechanisms of action often involve inhibiting viral entry into host cells, interfering with viral replication, or direct inactivation of virus particles.

Quantitative Data for Antiviral Activity of Gallates

| Compound | Virus | Cell Line | EC50 | Reference |

| Epicatechin (EC) | Herpes Simplex Virus-1 (HSV-1) | Vero | 2.5 µM | [19] |

| Epicatechin gallate (ECG) | Herpes Simplex Virus-1 (HSV-1) | Vero | 4 µM | [19] |

| Epicatechin (EC) | Herpes Simplex Virus-2 (HSV-2) | Vero | 35 µM | [19] |

| Epicatechin gallate (ECG) | Herpes Simplex Virus-2 (HSV-2) | Vero | 63 µM | [19] |

Experimental Protocol: Plaque Reduction Assay

This is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

-

Susceptible host cell line

-

Virus stock

-

Test compound (e.g., this compound)

-

Cell culture medium

-

Semi-solid overlay (e.g., agarose, methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

A confluent monolayer of host cells is prepared in multi-well plates.

-

The virus is pre-incubated with different concentrations of the test compound.

-

The cell monolayers are infected with the virus-compound mixtures.

-

After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium containing the respective concentrations of the test compound.

-

The plates are incubated for several days to allow for plaque formation.

-

The cells are then fixed and stained to visualize the plaques.

-

The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control is calculated.

-

The EC50 (the concentration that reduces the number of plaques by 50%) is determined.[20][21][22][23][24]

Antimicrobial Activity

This compound and other gallates exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. The mechanism of action can involve disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data for Antimicrobial Activity of this compound and Gallic Acid

| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| This compound | Escherichia coli | 25-50 mg/ml | [25] |

| This compound | Salmonella enterica | 25-50 mg/ml | [25] |

| This compound | Listeria monocytogenes | 25-50 mg/ml | [25] |

| This compound | Staphylococcus aureus | 25-50 mg/ml | [25] |

| This compound | Bacillus cereus | 25-50 mg/ml | [25] |

| This compound | Saccharomyces cerevisiae | 25-50 mg/ml | [25] |

| This compound | Leuconostoc mesenteroides | 25-50 mg/ml | [25] |

| Gallic Acid | Streptococcus mutans | 250 µg/mL | [26] |

| Gallic Acid | Multi-drug resistant E. coli | 1024 µg/mL | [26] |

| Methyl Gallate | Salmonella strains | 3.9 to 125 µg/ml | [27] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

-

Microorganism to be tested

-

Bacterial or fungal growth medium (e.g., Mueller-Hinton broth)

-

Test compound (e.g., this compound)

-

96-well microtiter plates

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the growth medium in the wells of a 96-well plate.

-

A standardized inoculum of the microorganism is added to each well.

-

Positive (microorganism without compound) and negative (medium only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, the plates are visually inspected for turbidity, indicating microbial growth.

-

The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[28][29][30][31][32]

Conclusion

The biological activities of this compound and related gallates extend far beyond their well-established antioxidant effects. Their demonstrated anti-inflammatory, anticancer, antiviral, and antimicrobial properties highlight their potential as lead compounds in the development of new therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action of this compound specifically and to explore its potential clinical applications. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers in this promising field.

References

- 1. Palmitoyl-Epigallocatechin Gallate Modulates COX-2-Based Production of Inflammation-Related Oxylipins: Synthesis, Characterization, and Bioevaluation In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro study on anti-inflammatory effects of epigallocatechin-3-gallate-loaded nano- and microscale particles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. atlantis-press.com [atlantis-press.com]

- 10. ijper.org [ijper.org]

- 11. Gallic acid and curcumin induce cytotoxicity and apoptosis in human breast cancer cell MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. merckmillipore.com [merckmillipore.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Antiviral Mechanism of Action of Epigallocatechin-3-O-gallate and Its Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 22. Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Alkyl Gallates as Potential Antibiofilm Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Methyl Gallate from Galla rhois Successfully Controls Clinical Isolates of Salmonella Infection in Both In Vitro and In Vivo Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 30. youtube.com [youtube.com]

- 31. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 32. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

Early Studies on the Effect of Sodium Gallate on Nucleic Acids: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium gallate, the sodium salt of gallic acid, has been a subject of scientific inquiry for its biological activities, including its antioxidant and potential radioprotective properties. Early investigations into its effects at a cellular level focused on its interaction with nucleic acids, the fundamental molecules of life. This technical guide provides an in-depth analysis of two pivotal early studies conducted in 1963 that explored the impact of this compound on both the integrity and the quantity of nucleic acids in different biological systems. This document summarizes the quantitative data, details the experimental methodologies, and visualizes the experimental workflows and findings to offer a comprehensive understanding of this foundational research.

Mutagenic and Antimutagenic Effects on Chromosomal DNA

A 1963 study by V.A. Baraboi and G.S. Yukova investigated the dual nature of this compound's effect on the genetic material of the Russian horse bean, Vicia faba. This research was prompted by the understanding that certain radioprotective agents could also influence the natural mutation rate.

Quantitative Data

The study revealed a dose-dependent effect of this compound on the frequency of chromosomal aberrations, specifically the percentage of fragments observed during anaphase. The results are summarized in the table below.

| Concentration of this compound (µg/mL) | Percentage of Chromosomal Fragments in Anaphase |

| 0 (Control) | 23.1% |

| 0.00001 | 9.4% |

| 1.0 | Moderate Mutagenic Effect (exact % not specified) |

| 10.0 | 44.8% |

Data sourced from Baraboi, V.A. and Yukova, G.S. (1963). The Mutagenic and Antimutagenic Action of this compound.

Experimental Protocol

The experiment was conducted on the root tips of Vicia faba seedlings, a common model for studying chromosomal aberrations.

-

Seed Preparation and Germination:

-

Seeds of the Russian horse bean (Vicia faba) were moistened and maintained at 25°C for 48 hours.

-

The moistened seeds were then allowed to germinate at 25°C for an additional 24 hours.

-

-

Treatment with this compound:

-

Germinated seedlings were treated with aqueous solutions of this compound at various concentrations (0.00001 µg/mL, 0.0001 µg/mL, 1.0 µg/mL, and 10 µg/mL) for 24 hours. A control group was maintained in water.

-

-

Cytological Analysis:

-

After the 24-hour treatment period, the root tips were presumably fixed, stained, and prepared for microscopic examination.

-

The number of chromosomal aberrations, specifically fragments, was counted during the anaphase stage of mitosis.

-

Visualizations

Gallic Acid vs. Sodium Gallate: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Core Chemical, Biological, and Pharmacokinetic Differences

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between an active pharmaceutical ingredient (API) and its salt form is critical for formulation, efficacy, and therapeutic success. This technical guide provides a comprehensive comparison of gallic acid and its corresponding salt, sodium gallate, focusing on their distinct physicochemical properties, biological activities, and the implications for pharmaceutical applications.

Physicochemical Properties: The Foundation of Formulation

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid with a well-documented history of medicinal use. This compound is its sodium salt, formed by the deprotonation of the carboxylic acid group. This seemingly simple conversion from a free acid to a salt has profound effects on the compound's physical and chemical characteristics, which are paramount in drug formulation and delivery.

The most significant distinction lies in their aqueous solubility. Gallic acid is sparingly soluble in water, a characteristic that can pose challenges for developing aqueous-based formulations and can limit its oral bioavailability. In contrast, this compound exhibits significantly higher water solubility, a crucial advantage for creating parenteral solutions and potentially enhancing dissolution rates in the gastrointestinal tract.

A summary of their key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Gallic Acid and this compound

| Property | Gallic Acid | This compound |

| Molecular Formula | C₇H₆O₅ | C₇H₅NaO₅ |

| Molecular Weight | 170.12 g/mol | 192.10 g/mol [1] |

| Appearance | White to pale-yellow crystalline powder | White crystalline powder |

| Water Solubility | ~1.2 g/100 mL (20 °C) | Highly soluble |

| pKa (Carboxylic Acid) | ~4.4 | Not Applicable (Salt) |

| Melting Point | 251 °C (decomposes) | >300 °C |

Comparative Biological Activities: A Nuanced Perspective

Both gallic acid and this compound are recognized for their potent antioxidant, anti-inflammatory, and anticancer properties. These activities are largely attributed to the three hydroxyl groups on the phenyl ring, which are adept at scavenging free radicals and modulating cellular signaling pathways. While the core pharmacophore remains the same, differences in solubility and cellular uptake may lead to variations in their biological efficacy.

Antioxidant Activity

The antioxidant capacity of both compounds is a cornerstone of their therapeutic potential. This activity is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While direct comparative studies between gallic acid and this compound are limited, research on gallic acid and its ester derivatives (which also modify the carboxylic acid group) suggests that such modifications can influence antioxidant activity. For instance, some studies have shown that gallic acid has a slightly higher radical scavenging activity in the DPPH assay compared to its methyl ester.

Table 2: Comparative Antioxidant Activity of Gallic Acid and Methyl Gallate (as a proxy)

| Compound | DPPH Radical Scavenging IC₅₀ (µM) |

| Gallic Acid | 29.5 |

| Methyl Gallate | 38.0 |

| Data from a comparative study on gallic acid and methyl gallate. |

A standardized protocol for assessing antioxidant activity via the ABTS assay is as follows:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

-

Assay Procedure:

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compounds (gallic acid and this compound).

-

Add a small volume of the test compound solution to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition of the ABTS radical is calculated.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of the ABTS radicals) is determined from a dose-response curve.

-

Anti-inflammatory and Anticancer Activities & Associated Signaling Pathways

Gallic acid and its derivatives have been shown to exert anti-inflammatory and anticancer effects by modulating key signaling pathways, including the NF-κB and MAPK pathways. The improved solubility of this compound may lead to higher effective concentrations at the cellular level, potentially enhancing these activities.

NF-κB Signaling Pathway: The transcription factor NF-κB is a critical regulator of inflammation and cell survival. Gallic acid has been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and anti-apoptotic proteins.

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Gallic acid can modulate this pathway, contributing to its anticancer effects.

Caption: Modulation of the MAPK signaling pathway.

To assess the cytotoxic effects of gallic acid and this compound on cancer cells, the MTT assay is a widely used method.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of gallic acid or this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Bioavailability and Pharmacokinetics: The Salt Advantage

A critical factor in drug development is the bioavailability of the API. The oral bioavailability of weakly acidic drugs like gallic acid can be limited by their poor solubility and dissolution in the gastrointestinal tract. Forming a salt, such as this compound, is a common and effective strategy to overcome this limitation.

The higher aqueous solubility of this compound is expected to lead to a faster dissolution rate in the stomach and intestines. This enhanced dissolution can result in a higher concentration of the drug at the site of absorption, potentially leading to improved bioavailability compared to the free acid form.

Caption: Logical workflow from compound form to bioavailability.

Conclusion for the Drug Development Professional

The choice between gallic acid and this compound in a drug development program will be dictated by the specific therapeutic application and desired formulation characteristics.

-

This compound is the preferred choice for aqueous-based formulations , such as parenteral solutions, where high water solubility is essential. Its enhanced solubility also presents a strong rationale for its use in oral solid dosage forms to potentially improve dissolution and bioavailability.

-

Gallic acid may still be suitable for certain topical or non-aqueous formulations . However, for oral delivery, its low solubility is a significant hurdle that may necessitate enabling formulation technologies.

References

Understanding the role of the gallate moiety in biological systems.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The gallate moiety, a 3,4,5-trihydroxybenzoyl functional group, is a recurring structural motif in a diverse array of natural and synthetic compounds that exhibit significant biological activities. Its presence is a key determinant of the potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of these molecules. This technical guide provides a comprehensive overview of the fundamental role of the gallate moiety in biological systems, with a focus on its mechanism of action, structure-activity relationships, and therapeutic potential.

The Chemical Basis of the Gallate Moiety's Biological Activity

The unique chemical structure of the gallate moiety underpins its profound impact on biological systems. The three hydroxyl groups on the aromatic ring are crucial for its potent radical scavenging and antioxidant activities. These hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1][2][3] The gallate moiety's ability to chelate metal ions also contributes to its antioxidant effects by preventing the formation of highly reactive hydroxyl radicals through the Fenton reaction.[4]

Furthermore, the gallate ester linkage, commonly found in natural polyphenols like catechins, enhances the biological activity of the parent molecule. This esterification can improve the lipophilicity of the compound, potentially leading to better cell membrane permeability and bioavailability.[4][5]

Key Biological Activities Modulated by the Gallate Moiety

The presence of a gallate moiety has been consistently linked to a wide spectrum of biological effects, making it a privileged scaffold in drug discovery.

Antioxidant and Pro-oxidant Activities

The gallate moiety is a hallmark of potent antioxidant compounds.[6][7] In numerous studies, gallate esters and galloylated catechins, such as epigallocatechin gallate (EGCG), have demonstrated superior radical scavenging capabilities compared to their non-galloylated counterparts.[2] This activity is attributed to the high number of hydroxyl groups that can effectively quench reactive oxygen species (ROS).[1][2]

Interestingly, under certain conditions, particularly at higher concentrations and in the presence of metal ions, the gallate moiety can exhibit pro-oxidant activity.[8] This involves the generation of hydrogen peroxide and other ROS, which can induce oxidative stress and trigger apoptosis in cancer cells, contributing to its anticancer effects.[8][9]

Anticancer Activity

The gallate moiety is a critical pharmacophore for the anticancer properties of many natural compounds.[10][11] Galloylated catechins, especially EGCG, have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[9][10][12] The antiproliferative effects are often dose- and time-dependent.[10]

The mechanisms underlying the anticancer activity are multifaceted and involve the modulation of key signaling pathways. The gallate moiety has been implicated in the inhibition of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR), which are often overactive in cancer.[13] Furthermore, it can interfere with downstream signaling cascades, including the JAK-STAT, MAPKs, and PI3K-AKT-mTOR pathways, which are crucial for cancer cell growth and survival.[14][15] The gallate group in EGCG has also been shown to be crucial for the inhibition of matrix metalloproteinases (MMPs), enzymes that play a key role in tumor invasion and metastasis.[15]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. The gallate moiety contributes significantly to the anti-inflammatory effects of various compounds.[16][17] It can suppress the activation of the pro-inflammatory transcription factor NF-κB and downregulate the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[15][18]

Antimicrobial Activity

Gallate-containing compounds have demonstrated broad-spectrum antimicrobial activity against various bacteria and viruses.[7][16] The gallate moiety is thought to contribute to this activity by disrupting bacterial cell membranes, inhibiting essential enzymes, and interfering with viral replication.[7] Lipophilic derivatives of EGCG have shown enhanced antiviral activity against viruses like Hepatitis C and HIV.[4]

Quantitative Data on the Biological Activity of Gallate-Containing Compounds

The following tables summarize key quantitative data from various studies, highlighting the potent biological activities of compounds featuring the gallate moiety.

Table 1: Antioxidant Activity of Gallate Derivatives

| Compound | Assay | IC50 Value | Reference |

| Gallate Ester Derivatives | DPPH radical scavenging | < 5.00 µg/mL | [7] |

| Epigallocatechin gallate (EGCG) | Peroxyl radical scavenging | n = 4.16 ± 0.51 (stoichiometric factor) | [3] |

Table 2: Anticancer Activity of Galloylated Catechins

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Epigallocatechin gallate (EGCG) | Hs578T (Breast Cancer) | Antiproliferative | 15.8 µM (48h) | [10] |

| Gallic Acid (GA) | Hs578T (Breast Cancer) | Antiproliferative | 40.14 µM (48h) | [10] |

| Epigallocatechin gallate (EGCG) | KYSE 150 (Esophageal Cancer) | Growth Inhibition | ~20 µM | [13] |

Table 3: Enzyme Inhibitory Activity of Gallate-Containing Compounds

| Compound | Enzyme | Activity | IC50 Value | Reference |

| Epigallocatechin gallate (EGCG) | Cystathionine β-synthase (CBS) | Inhibition | 0.12 µM (for H2S production) | [19] |

| Epigallocatechin gallate (EGCG) | Topoisomerase IIα | DNA cleavage enhancement | Potent poison | [12] |

| Epigallocatechin gallate (EGCG) | Topoisomerase IIβ | DNA cleavage enhancement | Potent poison | [12] |

Table 4: Antibacterial Activity of Gallate Derivatives

| Compound | Bacteria | Activity | MIC Value | Reference |

| Gallate Ester Derivatives | E. coli | Inhibition | ≤ 8.00 µg/mL | [7] |

Signaling Pathways Modulated by the Gallate Moiety

The biological effects of the gallate moiety are exerted through its interaction with and modulation of numerous intracellular signaling pathways.

Caption: Key signaling pathways modulated by the gallate moiety.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of gallate-containing compounds.

DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant activity of a compound.

Caption: Workflow for the DPPH radical scavenging assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT cell viability assay.

Challenges and Future Directions

Despite the promising biological activities of gallate-containing compounds, their therapeutic application is often hindered by poor bioavailability, metabolic instability, and potential toxicity at high concentrations.[11][14][20] Future research should focus on strategies to overcome these limitations, such as the development of novel drug delivery systems (e.g., nanoparticles), and the synthesis of more stable and potent gallate-based analogues.[11][14][21] A deeper understanding of the specific molecular targets and the complex interplay of signaling pathways modulated by the gallate moiety will be crucial for the rational design of next-generation therapeutics.

References

- 1. Antioxidant capacity of flavanols and gallate esters: pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antioxidant and antiviral activities of lipophilic epigallocatechin gallate (EGCG) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Preparation and Evaluation of Gallate Ester Derivatives Used as Promising Antioxidant and Antibacterial Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New insights into the mechanisms of polyphenols beyond antioxidant properties; lessons from the green tea polyphenol, epigallocatechin 3-gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Relationships Between Biological Activities and Structure of Flavan-3-Ols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of action of epigallocatechin gallate in cancer: Recent trends and advancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (−)-Epigallocatechin Gallate, A Major Constituent of Green Tea, Poisons Human Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent inactivation of epidermal growth factor receptor and direct effects on growth inhibition in human esophageal cancer KYSE 150 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advances in research and applications of Epigallocatechin gallate: from green tea to therapeutic gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Chemico-biological aspects of (-)- epigallocatechin- 3-gallate (EGCG) to improve its stability, bioavailability and membrane permeability: Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Review on Advances in Drug Design with Epigallocatechin Gallate (EGCG): A Natural Platform for New Therapies - AIJFR [aijfr.com]

Sodium gallate's potential as an antineoplastic agent.

A Technical Guide on the Mechanisms and Therapeutic Promise of Sodium Gallate in Oncology

Introduction

This compound, the sodium salt of gallic acid (3,4,5-trihydroxybenzoic acid), is emerging as a compound of interest in oncology research. As a derivative of a widely distributed plant polyphenol, it shares bioactive properties with its parent compound, including antioxidant, anti-inflammatory, and, most notably, antineoplastic activities. This technical whitepaper provides an in-depth analysis of the current understanding of this compound's potential as an anticancer agent, focusing on its mechanism of action, supported by quantitative data from in vitro and in vivo studies, and detailed experimental protocols for its investigation. While much of the existing research has been conducted on gallic acid, its active form in physiological conditions is its corresponding salt, making these findings highly relevant to the therapeutic potential of this compound.

Mechanism of Action: Induction of Apoptosis

The primary antineoplastic effect of this compound and its parent compound, gallic acid, is the induction of apoptosis in cancer cells.[1][2][3][4][5][6] This programmed cell death is orchestrated through the modulation of key signaling pathways, primarily the intrinsic (mitochondrial) and, in some contexts, the extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for gallic acid-induced apoptosis.[1][3][4][5][6] This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane. Key molecular events include:

-

Modulation of Bcl-2 Family Proteins: Gallic acid alters the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic members like Bax and Bad while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][3][7] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.[7]

-

Mitochondrial Membrane Depolarization: The increased ratio of pro- to anti-apoptotic proteins leads to the loss of mitochondrial membrane potential (ΔΨm).[1][6]

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[1][4][5]

-